molecular formula C25H35D5N2O6S B564346 Leukotriene D4-d5 CAS No. 1240398-17-7

Leukotriene D4-d5

Numéro de catalogue B564346
Numéro CAS: 1240398-17-7
Poids moléculaire: 501.7
Clé InChI: YEESKJGWJFYOOK-HXHZKDJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leukotriene D4-d5 (LTD4-d5) is an internal standard used for the quantification of LTD4 . It is an active metabolite of LTC4 and a constituent of slow-reacting substance of anaphylaxis (SRS-A) . Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .


Synthesis Analysis

LTD4-d5 is formed via metabolism of LTC4 by γ-glutamyl transpeptidase . The initial steps in the synthesis of leukotrienes involve the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) .


Molecular Structure Analysis

The molecular formula of LTD4-d5 is C25H35D5N2O6S . The structure includes three conjugated double bonds and three defined stereocentres .


Chemical Reactions Analysis

LTD4-d5 is an active metabolite of LTC4 and is formed via metabolism of LTC4 by γ-glutamyl transpeptidase .


Physical And Chemical Properties Analysis

LTD4-d5 has a molecular weight of 501.7 . It is soluble in DMF and DMSO at 50 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.1 mg/ml . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 785.8±60.0 °C at 760 mmHg, and a flash point of 429.0±32.9 °C .

Applications De Recherche Scientifique

  • Metabolism and Biological Potency : An enzyme in porcine kidney converts LTD4 into less polar metabolites like Leukotriene E4 (LTE4), which induces contractions in guinea pig ileum, though less potently than Leukotriene C4 (LTC4) (Bernström & Hammarström, 1981).

  • Microvascular Actions and Acute Inflammation : LTD4 causes intense constriction of arterioles and extravasation of macromolecules from postcapillary venules, indicating a role in microcirculatory adjustments and acute inflammatory response (Dahlén et al., 1981).

  • Regulation of Leukotriene Biosynthesis : LTD4 biosynthesis can be regulated by 5-lipoxygenase inhibitors or leukotriene biosynthesis inhibitors that bind to 5-lipoxygenase activating protein. LTD4 receptor antagonists have shown utility in treating human bronchial asthma (Ford-hutchinson, 1994).

  • Role in Hypersensitivity Reactions : LTD4, along with other leukotrienes, plays a role in immediate hypersensitivity reactions, being potent bronchoconstrictors and increasing vascular permeability (Samuelsson, 1983).

  • Induction of Bronchoconstriction : LTD4 induces pronounced bronchoconstriction in humans, especially affecting the function of small airways (Bisgaard, Groth, & Dirksen, 1983).

  • Coronary Constriction in Cardiac Disorders : LTD4 has been shown to cause coronary constriction and reduced myocardial contractility, suggesting a role in various cardiac disorders associated with inflammation (Ezra et al., 1983).

  • Increase in Phospholipase A2 Activity : In endothelial cells, LTD4 treatment results in a dose-dependent, stereospecific increase in phospholipase A2 activity, which is critical for prostanoid synthesis (Clark et al., 1986).

  • Role in Allergic Rhinitis : LTD4 is significant in nasal symptoms of allergy, particularly through long-lasting and strong nasal blockage effects (Okuda et al., 1988).

  • Potent Coronary Artery Vasoconstrictor : LTD4 is a potent coronary artery vasoconstrictor and is associated with impaired ventricular contraction (Michelassi et al., 1982).

  • Immunosuppressive Properties : LTD4 exhibits potent immunosuppressive properties, capable of inhibiting mitogen-induced lymphocyte transformation and antibody-forming cell appearance (Webb et al., 1982).

Propriétés

IUPAC Name

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEESKJGWJFYOOK-HXHZKDJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leukotriene D4-d5

Citations

For This Compound
5
Citations
M Ohba, K Saeki, T Koga, T Okuno, Y Kobayashi… - Biochemical and …, 2018 - Elsevier
Lipids are an energy source and key components of the cell membrane; however, they are also bioactive mediators of physiological and pathophysiological phenomena. Quantification …
Number of citations: 15 www.sciencedirect.com
T Kacerova, M Kuzma, P Kacer - BULLETIN OF CZECH BIOTECHNOLOGY … - bts.vscht.cz
Bronchial asthma is a pulmonary disease that is usually characterized by attacks of dyspnoea. Asthma is usually induced by bronchoconstriction and by an increased production of …
Number of citations: 0 bts.vscht.cz
AR Eberly - 2019 - search.proquest.com
Urinary tract infections (UTIs) are very common, the disease severity can encompass a broad range of clinical diagnoses, including acute cystitis, pyelonephritis, catheter-associated …
Number of citations: 1 search.proquest.com
E DEMĠRBAĞ - Graduate School of Science Engineering and …, 2013 - core.ac.uk
Asthma is one of the most common chronic pulmonary diseases with 300 million people suffering from it and 250,000 attributed annual deaths. It is characterized by reversible airflow …
Number of citations: 1 core.ac.uk
若林雅人 - 2018 - eprints.lib.hokudai.ac.jp
IMQ imiquimod LC liquid chromatography LOX lipoxygenase LPS lipopolysaccharide MS mass spectrometry ND Normal diet NF-κB nuclear factor-κB OS Olmsted syndrome PASI …
Number of citations: 5 eprints.lib.hokudai.ac.jp

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.